6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a quinoxaline core fused with a hydroxyphenyl group and a cyclohexadienone moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 3,4-dihydroquinoxaline under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Commonly involves replacing a hydrogen atom with another functional group, which can significantly alter the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs .
Scientific Research Applications
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism by which 6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-one: Shares the quinoxaline core but lacks the hydroxyphenyl and cyclohexadienone groups.
2-Hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the quinoxaline and cyclohexadienone moieties.
Uniqueness
6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
671210-48-3 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[3-(2-hydroxyphenyl)-1,2-dihydroquinoxalin-2-yl]phenol |
InChI |
InChI=1S/C20H16N2O2/c23-17-11-5-1-7-13(17)19-20(14-8-2-6-12-18(14)24)22-16-10-4-3-9-15(16)21-19/h1-12,19,21,23-24H |
InChI Key |
WYEQTONZDZYUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=NC3=CC=CC=C3N2)C4=CC=CC=C4O)O |
Origin of Product |
United States |
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